molecular formula C15H15N3O3 B2355059 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 878415-07-7

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2355059
CAS No.: 878415-07-7
M. Wt: 285.303
InChI Key: IJCDNBAFGLQRBW-UHFFFAOYSA-N
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Description

This compound features a pyridinone core substituted with cyano and methyl groups at positions 3, 4, and 6, linked via an acetamide group to a furan-2-ylmethyl moiety. Pyridinone derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties .

Properties

IUPAC Name

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-(furan-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-10-6-11(2)18(15(20)13(10)7-16)9-14(19)17-8-12-4-3-5-21-12/h3-6H,8-9H2,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCDNBAFGLQRBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NCC2=CC=CO2)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step organic synthesis process involving a series of reactions such as nitration, reduction, and amidation. For instance, the synthesis might start with the nitration of a pyridine derivative, followed by reduction to form an amino-pyridine. Subsequent reactions would involve introducing the furan ring and acetyl group through processes like nucleophilic substitution and acylation.

Industrial Production Methods

On an industrial scale, the production of 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide would typically involve optimized reaction conditions to maximize yield and minimize costs. These might include the use of catalysts, controlled temperatures, and specific solvents to enhance reaction efficiency and product purity.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

  • Oxidation: : Transformations involving the cyano and pyridine groups.

  • Reduction: : Primarily affecting the oxopyridine moiety.

  • Substitution: : Both nucleophilic and electrophilic substitutions can occur, particularly involving the pyridine and furan rings.

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents such as sodium borohydride for reduction processes. Substitution reactions often utilize reagents such as alkyl halides under alkaline conditions.

Major Products

The major products formed from these reactions vary based on the conditions. Oxidation reactions might yield carboxylic acids or aldehydes, while reduction reactions could result in amines or hydroxyl derivatives. Substitution reactions typically produce derivatives with modified pyridine or furan rings.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound has been achieved through multiple routes, utilizing starting materials such as 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile and various aldehydes. The reactions are typically conducted in solvents like toluene or ethanol under reflux conditions to optimize yields, which range from 76% to 90% depending on the specific reaction conditions employed . Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) confirm the structure and purity of the synthesized compounds.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For example, studies have shown that similar compounds can selectively target cancer cells while sparing normal cells, indicating a potential for therapeutic use in oncology .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, particularly through its interactions with biological receptors involved in inflammatory pathways. Preliminary studies suggest that it may act as an agonist for formyl peptide receptors, which are crucial in immune response modulation.

Antimicrobial Activity

Compounds with similar structural motifs have demonstrated antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL, showcasing their potential as antimicrobial agents.

Chemical Properties and Reactivity

The presence of functional groups such as cyano and furan rings contributes to the compound's reactivity. It can undergo various chemical reactions typical for amides and heterocycles, including nucleophilic substitutions and cyclization reactions. These chemical properties enhance its versatility in synthetic organic chemistry .

Case Studies

Study Focus Findings
Khidre et al. (2016)Synthesis and ReactivityAchieved synthesis via two routes; characterized by NMR and MS; yields of 76%-90% .
Pharmacological StudyAnticancer ActivityDemonstrated selective cytotoxicity against human cancer cell lines; potential therapeutic applications in oncology .
Antimicrobial ResearchAntimicrobial PropertiesExhibited significant activity against E. coli and S. aureus; MIC values around 256 µg/mL.

Mechanism of Action

The mechanism of action of 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The cyano group and the pyridine ring can form hydrogen bonds and π-π interactions, which are crucial for binding to active sites of enzymes or receptor pockets, thereby modulating their activity and function.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Compound 16 (2-(3-(4-Chloro-3-methylphenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)-N-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide)
  • Core Structure: Combines a pyridinone ring (similar to the target compound) with a dihydropyridazine moiety.
  • Substituents : A 4-chloro-3-methylphenyl group replaces the furan, introducing hydrophobic and electron-withdrawing effects.
  • Synthesis: Prepared via refluxing with acetylacetone and piperidine in ethanol, a method applicable to the target compound’s synthesis .
CD73 Inhibitors (e.g., 2-((3-Cyano-4,6-bis(4-morpholinophenyl)pyridin-2-yl)thio)-N-(isoxazol-3-yl)acetamide)
  • Core Structure: 4,6-Biaryl-2-thiopyridine scaffold with morpholino substituents.
  • Substituents : Bulky biaryl groups and heterocyclic acetamide tails (isoxazole/thiazole) contrast with the target’s furan.
  • Activity: Demonstrated potent CD73 inhibition (immune modulation) via allosteric mechanisms, with morpholino groups critical for efficacy .
Sulfaguanidine Hybrid (N-Carbamimidoyl-4-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)benzenesulfonamide)
  • Core Structure: Pyridinone fused with a sulfaguanidine group.
  • Synthesis: Cyclization using DMF/ethanol and piperidine, a method analogous to pyridinone derivatives .
Patent Compounds (e.g., N-(3-Cyano-4-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide)
  • Core Structure: Quinoline-based scaffold with pyridinone and piperidine substituents.
  • Substituents: Larger fused rings (quinoline) and complex ether linkages diverge from the target’s simplicity.
  • Potential Applications: Indicated for drug development, though specific activities are unspecified .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Synthesis Method
Target Compound Pyridinone 3-Cyano, 4,6-dimethyl; furfuryl acetamide Underexplored Likely via chloroacetamide coupling
Compound 16 Pyridinone + dihydropyridazine 4-Chloro-3-methylphenyl; acetamide Not specified Reflux with acetylacetone/piperidine
CD73 Inhibitors Biaryl-2-thiopyridine Morpholino; isoxazole/thiazole acetamide Immune suppression reversal K2CO3/DMF, general procedures E/F
Sulfaguanidine Hybrid Pyridinone + sulfaguanidine Benzenesulfonamide Antimicrobial (inferred) DMF/ethanol cyclization
Patent Compounds Quinoline Piperidine; tetrahydrofuran-ether Undisclosed (drug development) Multi-step coupling reactions

Biological Activity

The compound 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyridine Ring : Starting from suitable precursors, the pyridine ring is constructed through cyclization.
  • Introduction of Functional Groups : The cyano and oxo groups are introduced via nitration and oxidation reactions.
  • Acetamide Formation : The final step involves reacting the pyridine derivative with furan-2-ylmethyl acetic acid or its derivatives under controlled conditions to form the acetamide linkage.

Antimicrobial Activity

Research indicates that pyridine derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that related compounds showed moderate to good antimicrobial activity against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 156.47 µM against Gram-positive and Gram-negative bacteria .

Bacterial Strain MIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Escherichia coli13.40
Pseudomonas aeruginosa11.29

Antifungal Activity

The compound also shows antifungal properties, particularly against Candida albicans and Fusarium oxysporum. MIC values for these fungi ranged from 16.69 to 222.31 µM .

Cytotoxic Activity

In addition to antimicrobial effects, this compound has been evaluated for cytotoxicity against cancer cell lines. For instance, similar pyridine derivatives have demonstrated significant antiproliferative activity in various cancer cell lines such as MCF-7 and HT29 .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyridine derivatives:

  • The cyano group enhances electron-withdrawing properties, potentially increasing biological activity.
  • The furan moiety may improve solubility and facilitate interactions with biological targets.

Research indicates that modifications in the substituents on the pyridine ring can lead to variations in activity profiles against different pathogens and cancer cells .

Case Studies

  • Antibacterial Study : A comparative study involving various pyridine derivatives revealed that the presence of specific substituents significantly influenced antibacterial efficacy. For instance, compounds with electron-donating groups exhibited enhanced activity against resistant bacterial strains .
  • Anticancer Activity : A recent study reported that a related compound activated apoptotic pathways in MCF-7 cells, suggesting potential use in cancer therapy .

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